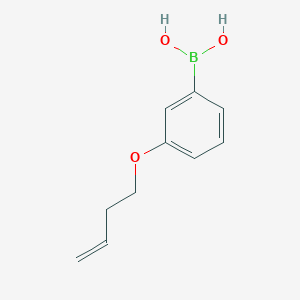

3-(But-3-enyloxy)phenylboronic acid

Description

Overview of Arylboronic Acids in Modern Chemical Synthesis

Arylboronic acids are most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient synthesis of biaryls, styrenes, and poly-olefins, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgresearchgate.net Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a wide array of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to aldehydes and imines. chemicalbook.com Their utility is broadened by the diverse range of commercially available derivatives and the straightforward methods for their synthesis. chemicalbook.comgoogle.com

Common synthetic routes to arylboronic acids include the reaction of a Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by hydrolysis. chemicalbook.comgoogle.com More recent methods also involve transition metal-catalyzed C-H borylation of aromatic compounds. chemicalbook.com

Structural Characteristics of Phenylboronic Acid Scaffolds

The phenylboronic acid molecule is planar with the boron atom in an sp² hybridized state, possessing a vacant p-orbital. wikipedia.org This Lewis acidic character is central to its reactivity. The boronic acid group can form stable cyclic esters, known as boronate esters, through reversible reactions with diols. chemicalbook.comnih.gov This property is not only useful for protecting diol functionalities during synthesis but also forms the basis for their use in chemical sensors and molecular recognition systems, particularly for carbohydrates. nih.gov

In the solid state, phenylboronic acid molecules often form dimeric structures through hydrogen bonding between their hydroxyl groups. wikipedia.org The properties and reactivity of the phenylboronic acid scaffold can be significantly tuned by adding substituents to the phenyl ring. Electron-withdrawing or electron-donating groups can alter the Lewis acidity of the boron atom and influence the compound's reactivity in cross-coupling reactions. nih.gov

Unique Features and Research Potential of the But-3-enyloxy Moiety in Phenylboronic Acid Systems

The compound 3-(But-3-enyloxy)phenylboronic acid incorporates a but-3-enyloxy group (-O-CH₂CH₂CH=CH₂) at the meta-position of the phenyl ring. This substituent introduces several unique features and opens up avenues for specialized research applications.

The but-3-enyloxy group contains a terminal alkene, a versatile functional group that can participate in a wide range of chemical transformations independently of the boronic acid moiety. This bifunctionality makes 3-(But-3-enyloxy)phenylboronic acid a potentially valuable building block in multi-step syntheses. For instance, the alkene can undergo reactions such as:

Olefin metathesis: for the construction of larger, more complex molecules.

Hydroboration-oxidation: to introduce a primary alcohol.

Epoxidation: to form an epoxide ring.

Polymerization: to create functional polymers.

Furthermore, the presence of both the boronic acid and the alkene allows for the possibility of intramolecular reactions. Under specific conditions, the molecule could potentially undergo a cyclization reaction, for example, an intramolecular hydroarylation or a tandem cross-coupling/cyclization process to form heterocyclic structures. The ether linkage provides a flexible spacer between the reactive phenylboronic acid and the terminal alkene.

The synthesis of 3-(But-3-enyloxy)phenylboronic acid would likely follow established methods for preparing substituted phenylboronic acids. A plausible route would involve the Williamson ether synthesis between 3-bromophenol (B21344) and 4-bromo-1-butene (B139220) to form 1-bromo-3-(but-3-enyloxy)benzene. This intermediate could then be converted to the corresponding Grignard reagent, which is subsequently reacted with a trialkyl borate (e.g., trimethyl borate) and hydrolyzed to yield the final product.

The research potential of 3-(But-3-enyloxy)phenylboronic acid lies in its capacity to act as a dual-handle synthetic intermediate. It could be employed in sequential cross-coupling reactions, first utilizing the boronic acid and then modifying the alkene, or vice-versa. This would enable the efficient assembly of complex molecular architectures relevant to medicinal chemistry and materials science.

Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

| 3-(But-3-enyloxy)phenylboronic acid | (3-(But-3-en-1-yloxy)phenyl)boronic acid |

| Phenylboronic acid | Benzeneboronic acid |

| 3-(Benzyloxy)phenylboronic acid | 3-Phenylmethyloxyphenylboronic acid |

| (3-METHYL-BUT-2-ENYLOXY)-BENZENE | N/A |

| Benzene, [(3-butenyloxy)methyl]- | Benzyl 3-butenyl ether |

| 3-bromophenol | N/A |

| 4-bromo-1-butene | N/A |

| 1-bromo-3-(but-3-enyloxy)benzene | N/A |

| Trimethyl borate | Boron trimethoxide |

Interactive Data Table: Properties of Phenylboronic Acid and Related Compounds

| Property | Phenylboronic acid wikipedia.org | 3-(Benzyloxy)phenylboronic acid sigmaaldrich.com | But-3-enylboronic acid sigmaaldrich.com |

| Molecular Formula | C₆H₇BO₂ | C₁₃H₁₃BO₃ | C₄H₉BO₂ |

| Molar Mass ( g/mol ) | 121.93 | 228.05 | 99.92 |

| Appearance | White to yellow powder | Solid | Powder |

| Melting Point (°C) | 216 | 125-130 | 84-90 |

| CAS Number | 98-80-6 | 156682-54-1 | 379669-72-4 |

Properties

IUPAC Name |

(3-but-3-enoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8,12-13H,1,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUIBIWFWKPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCC=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 but 3 Enyloxy Phenylboronic Acid

Established Routes to Arylboronic Acids

The preparation of arylboronic acids typically relies on two major strategies: the borylation of pre-formed arylmetal intermediates or the transition metal-catalyzed borylation of aryl halides, triflates, or the aromatic C-H bond itself.

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). mdpi.com The arylmetal intermediate, which can be an organomagnesium (Grignard) or organolithium species, is generated from the corresponding aryl halide. This approach is effective but sensitive to the presence of other electrophilic functional groups in the substrate.

The Grignard reagent-mediated synthesis is a classic and robust method for preparing arylboronic acids. nih.gov The process begins with the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide, such as 1-bromo-3-(but-3-enyloxy)benzene, and magnesium metal. This organometallic intermediate is then treated with a trialkyl borate, like trimethyl borate or triisopropyl borate, at very low temperatures (typically -78 °C) to prevent over-addition. google.comgoogle.com The initial reaction forms a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the final 3-(But-3-enyloxy)phenylboronic acid.

The primary challenge in this method is controlling the reactivity of the Grignard reagent, which can react with the borate ester multiple times to form undesired diarylborinic and triarylborane byproducts. acs.org Using hindered borate esters and maintaining cryogenic temperatures helps to minimize these side reactions. acs.org

Table 1: Grignard Reagent-Mediated Borylation

| Step | Description | Key Reagents | Typical Conditions |

| 1. Grignard Formation | Generation of the arylmagnesium halide. | 1-Bromo-3-(but-3-enyloxy)benzene, Mg metal | Anhydrous THF or ether |

| 2. Borylation | Electrophilic trapping of the Grignard reagent. | Triisopropyl borate | -78 °C |

| 3. Hydrolysis | Conversion of the boronate ester to boronic acid. | Aqueous acid (e.g., HCl) | Room temperature |

An alternative to the Grignard approach is the use of lithium-halogen exchange to generate an aryllithium intermediate. mdpi.comacs.org This reaction is typically very fast and is often performed at low temperatures (-78 °C or lower) by treating an aryl halide (e.g., 1-bromo- or 1-iodo-3-(but-3-enyloxy)benzene) with an alkyllithium reagent, most commonly n-butyllithium. wikipedia.org The resulting aryllithium species is highly reactive and is immediately quenched with a trialkyl borate. google.comacs.org Subsequent acidic workup liberates the desired arylboronic acid.

This method is particularly useful for substrates where Grignard reagent formation is difficult. acs.org However, the high reactivity of organolithium reagents makes them incompatible with many functional groups, such as esters and nitriles. acs.org Careful control of stoichiometry and temperature is crucial to prevent side reactions, including butylation of the borate ester or reaction with other sensitive parts of the molecule. nih.gov The but-3-enyloxy group in the target molecule should be compatible with these conditions, as it is generally unreactive towards strong bases at low temperatures.

Table 2: Borylation via Lithium-Halogen Exchange

| Step | Description | Key Reagents | Typical Conditions |

| 1. Metal-Halogen Exchange | Formation of the aryllithium species. | 1-Bromo-3-(but-3-enyloxy)benzene, n-BuLi | Anhydrous THF, -78 °C |

| 2. Borylation | Electrophilic trapping of the aryllithium. | Triisopropyl borate | -78 °C |

| 3. Hydrolysis | Release of the final boronic acid. | Aqueous acid | Room temperature |

In recent decades, transition metal-catalyzed methods have emerged as powerful and versatile alternatives for the synthesis of arylboronic acids. These reactions often exhibit greater functional group tolerance and can be more efficient for complex molecules. rsc.org

The Miyaura borylation is a prominent example of a transition metal-catalyzed cross-coupling reaction used to form carbon-boron bonds. acsgcipr.org This method involves the reaction of an aryl halide or triflate with a diboronyl reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base. nih.gov The reaction typically proceeds under mild conditions and tolerates a wide array of functional groups that would be incompatible with organolithium or Grignard reagents. nih.gov

For the synthesis of 3-(But-3-enyloxy)phenylboronic acid, the precursor would be 1-bromo-3-(but-3-enyloxy)benzene. The reaction would yield the corresponding pinacol (B44631) boronate ester, which can be isolated or directly hydrolyzed to the boronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields. acsgcipr.org

Table 3: Miyaura Borylation Reaction

| Component | Example | Purpose |

| Aryl Halide | 1-Bromo-3-(but-3-enyloxy)benzene | Aromatic substrate |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boron moiety |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the C-B bond formation |

| Base | Potassium acetate (B1210297) (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or DMF | Reaction medium |

Direct C-H borylation represents the most atom-economical approach, as it avoids the need for pre-functionalized aryl halides. rsc.org This methodology utilizes transition metal catalysts, typically based on iridium or rhodium, to activate a C-H bond on the aromatic ring and replace it with a boryl group from a reagent like B₂pin₂ or pinacolborane (HBpin). rsc.orgmdpi.com

The regioselectivity of C-H borylation is a key challenge and is generally governed by steric factors, with the borylation occurring at the least hindered position. mdpi.com For a substrate like 1-(but-3-enyloxy)benzene, an iridium-catalyzed reaction would likely lead to borylation at the positions meta to the ether group (C5) due to steric hindrance at the ortho positions (C2, C6). The directing effect of the ether oxygen, which is a Lewis basic site, can also influence the outcome, potentially favoring ortho-borylation under certain catalytic systems. mdpi.com This method offers a streamlined route to the target molecule from a more readily available starting material. nih.gov

Transition Metal-Catalyzed Borylation Reactions

Convergent and Divergent Synthetic Pathways to 3-(But-3-enyloxy)phenylboronic Acid

Two primary synthetic strategies can be envisioned for constructing the target molecule: a linear (or divergent) approach and a convergent approach.

Pathway A: Linear/Divergent Synthesis

This pathway begins with a common precursor, 3-bromophenol (B21344), and sequentially introduces the required functional groups.

Etherification: 3-Bromophenol is first subjected to Williamson ether synthesis with 4-bromo-1-butene (B139220) in the presence of a base like potassium carbonate to yield 1-bromo-3-(but-3-enyloxy)benzene.

Borylation: The resulting aryl bromide is then converted to the corresponding boronic acid. This is commonly achieved through one of two methods:

Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid. mdpi.com

Palladium-Catalyzed Borylation: A more modern and often higher-yielding approach is the Miyaura borylation reaction. nih.gov This involves reacting the aryl bromide with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Pathway B: Alternative Linear/Divergent Synthesis

This approach starts with 3-hydroxyphenylboronic acid.

Protection (Optional): The boronic acid group is often protected as a boronate ester (e.g., a pinacol ester) to prevent interference with the subsequent base-mediated etherification step. This is done by reacting the boronic acid with an alcohol like pinacol.

Etherification: The phenolic hydroxyl group of the protected or unprotected 3-hydroxyphenylboronic acid is then etherified using 4-bromo-1-butene and a suitable base.

Deprotection (if applicable): If the boronic acid was protected, the ester is hydrolyzed back to the boronic acid, typically under acidic conditions.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield and minimizing side reactions. Key parameters for the crucial steps—etherification and borylation—must be carefully controlled.

For the Williamson ether synthesis , the choice of base is paramount. While strong bases like NaH ensure complete deprotonation, milder bases like K₂CO₃ are often sufficient and can prevent potential side reactions. The reaction temperature can be adjusted to control the rate; heating is often employed to drive the reaction to completion, but excessively high temperatures can lead to decomposition.

For the Miyaura borylation step in Pathway A, several factors influence the outcome. The choice of palladium catalyst and its associated ligand is critical. Modern catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos), have been shown to be highly effective for the borylation of aryl chlorides and bromides. nih.gov The base used in this step, typically potassium acetate (KOAc) or potassium phosphate (K₃PO₄), also plays a crucial role in the catalytic cycle.

Table 2: Optimization Parameters for Miyaura Borylation of 1-bromo-3-(but-3-enyloxy)benzene

| Parameter | Variation | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice of catalyst and ligand significantly impacts reaction efficiency and scope. |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky phosphine ligands often improve catalytic activity and product yield. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron | B₂pin₂ is widely used, leading to a stable pinacol ester intermediate. |

| Base | Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄) | The choice of base can affect the rate of transmetalation and catalyst turnover. |

| Solvent | Dioxane, Toluene, DMF | The solvent must be compatible with the reagents and capable of solubilizing the catalyst complex. |

| Temperature | 80 - 110°C | Higher temperatures are generally required to drive the reaction to completion. |

By systematically adjusting these parameters, the synthesis of 3-(but-3-enyloxy)phenylboronic acid can be optimized to achieve high yields and purity, facilitating its use in further chemical applications.

Reactivity and Mechanistic Aspects of 3 but 3 Enyloxy Phenylboronic Acid

Fundamental Reactivity of Boronic Acid Functionality

The chemistry of 3-(but-3-enyloxy)phenylboronic acid is largely dictated by the properties of the boronic acid group, -B(OH)₂. This functional group is a mild Lewis acid, a characteristic that underpins its utility in organic synthesis and molecular recognition. wikipedia.orgresearchgate.net The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wikipedia.org

In aqueous solution, phenylboronic acids engage in an acid-base equilibrium. researchgate.netresearchgate.net The boronic acid, R-B(OH)₂, acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species, [R-B(OH)₃]⁻. wikipedia.orgacs.org This equilibrium is characterized by a pKa value, which for phenylboronic acid is approximately 8.8. wikipedia.org This process is not a Brønsted-Lowry acidity involving the donation of a proton from the boronic acid itself, but rather the coordination with a Lewis base. wikipedia.orgufl.edu

The equilibrium can be represented as follows: C₆H₅B(OH)₂ + 2 H₂O ⇌ [C₆H₅B(OH)₃]⁻ + H₃O⁺

The formation of the anionic tetrahedral boronate complex is a crucial aspect of boronic acid chemistry. wikipedia.orgnih.gov This anionic form is often the more reactive species in certain reactions, such as Suzuki-Miyaura cross-coupling. ed.ac.uk The ability of boronic acids to form reversible covalent complexes with vicinal diols, amino acids, and other bidentate Lewis bases is also a direct consequence of this equilibrium, leading to the formation of five- or six-membered cyclic boronate esters. wikipedia.orgresearchgate.net

Table 1: Acid-Base Properties of Phenylboronic Acid

| Property | Value/Description |

|---|---|

| Acid Type | Lewis Acid wikipedia.org |

| Hybridization of Boron | sp² in boronic acid, sp³ in boronate wikipedia.org |

| pKa in Water | ~8.8-9 wikipedia.orgwikipedia.org |

| Equilibrium | R-B(OH)₂ + 2H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺ acs.org |

Protodeboronation is a significant side reaction in processes that utilize arylboronic acids, particularly the Suzuki-Miyaura cross-coupling reaction. researchgate.netwikipedia.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). ed.ac.uk This undesired reaction consumes the boronic acid, leading to reduced yields of the desired product. ed.ac.ukrsc.org

The rate of protodeboronation is highly dependent on the reaction conditions, especially pH. acs.org It is often accelerated under basic conditions, proceeding through the more reactive arylboronate anion. ed.ac.ukresearchgate.net However, it can also occur in acidic or neutral media and can be promoted by transition metal catalysts. researchgate.netrsc.orgpublish.csiro.au For instance, palladium-phosphine complexes, commonly used in cross-coupling reactions, have been shown to catalyze protodeboronation, particularly with bulky phosphine (B1218219) ligands. chemrxiv.org

Several strategies have been developed to mitigate or control protodeboronation:

Catalyst Design: The development of highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation pathway. wikipedia.org

Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can enhance stability. ed.ac.ukwikipedia.org These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the side reaction. ed.ac.ukwikipedia.org

Reaction Conditions: Careful optimization of base, solvent, and temperature is crucial. Anhydrous conditions can be employed to limit the availability of a proton source. ed.ac.ukchemrxiv.org

Table 2: Factors Influencing Protodeboronation

| Factor | Effect on Protodeboronation Rate | Control Strategy |

|---|---|---|

| High pH (Base) | Generally increases rate ed.ac.ukresearchgate.net | Use of weaker bases, careful selection of base |

| Acid | Can promote the reaction researchgate.netrsc.org | Buffer the reaction medium |

| Palladium Catalysts | Can catalyze the reaction chemrxiv.org | Judicious choice of ligands and catalyst system wikipedia.orgchemrxiv.org |

| Water | Acts as a proton source chemrxiv.org | Use of anhydrous solvents and reagents |

| Temperature | Higher temperatures can increase rate | Optimize reaction temperature for cross-coupling vs. protodeboronation |

Reactivity of the But-3-enyloxy Group

The but-3-enyloxy substituent provides a second reactive handle within the molecule, centered on the terminal carbon-carbon double bond. This alkene functionality can undergo a variety of addition and transformation reactions characteristic of olefins.

The terminal alkene of the but-3-enyloxy group is a suitable substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org This reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org Specifically, 3-(but-3-enyloxy)phenylboronic acid (or its boronate ester derivative) could participate in cross-metathesis with other olefins. novartis.comacs.orgnih.gov

The generally accepted mechanism, proposed by Hérisson and Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org The catalyst, a metal carbene, reacts with the alkene to form this four-membered ring, which then cleaves in a different manner to release a new alkene and a new metal carbene, thus propagating the catalytic cycle. wikipedia.org Cross-metathesis reactions are often driven to completion by the entropically favored release of a volatile small alkene, such as ethylene. wikipedia.org Studies have shown that allyl-substituted aromatics and vinylphenylboronic acid pinacol esters can successfully undergo olefin cross-metathesis, highlighting the feasibility of this transformation for the but-3-enyloxy group. novartis.comnih.gov

The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions, such as the addition of hydrogen halides (HX), proceed via a two-step mechanism. libretexts.orglibretexts.org First, the electrophile (H⁺) attacks the double bond, forming a C-H bond and a carbocation intermediate at the more substituted carbon, in accordance with Markovnikov's rule. youtube.com The subsequent attack by the nucleophile (X⁻) on the carbocation yields the final product. libretexts.org

Radical addition , in contrast, can lead to the anti-Markovnikov product. libretexts.org This pathway is typically initiated by a radical source, such as peroxides in the case of HBr addition. libretexts.orgyoutube.com A bromine radical, generated in the initiation step, adds to the terminal carbon of the alkene to form the more stable secondary carbon radical. libretexts.org This radical then abstracts a hydrogen atom from another molecule of HBr to give the 1-bromo product and regenerate a bromine radical to continue the chain reaction. youtube.com The terminal alkene in 3-(but-3-enyloxy)phenylboronic acid is expected to follow these well-established reactivity patterns. libretexts.orgnih.gov

Table 3: Comparison of Addition Reactions to the Alkene Moiety

| Reaction Type | Reagents (Example) | Intermediate | Regioselectivity | Product (with HBr) |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Carbocation | Markovnikov | 3-((3-bromobutyl)oxy)phenylboronic acid |

| Radical Addition | HBr, Peroxides | Carbon Radical | Anti-Markovnikov libretexts.org | 3-((4-bromobutyl)oxy)phenylboronic acid |

The allylic position—the saturated carbon atom adjacent to the double bond—is another site of potential reactivity in the but-3-enyloxy group. Allylic C-H bonds can be functionalized through various transition-metal-catalyzed reactions. nih.govresearchgate.net For instance, palladium-catalyzed allylic C-H oxidation can introduce new functional groups, such as benzoates, under neutral conditions. nih.gov These intermediates can then be subjected to further diversification, for example, through iridium-catalyzed allylic substitution with a range of nucleophiles (C, N, O, S), to form chiral products with high selectivity. nih.gov This two-step, one-pot strategy allows for the functionalization of terminal alkenes with nucleophiles that might be sensitive to direct oxidative conditions. nih.gov This highlights a pathway for selective modification of the but-3-enyloxy group that does not directly consume the double bond.

Interplay Between Boronic Acid and Alkene Reactivity

The presence of both a boronic acid and an alkene group within the same molecule opens up possibilities for intramolecular reactions and allows for chemoselective transformations. The proximity of these two functional groups can lead to unique reactivity profiles that are not observed in monofunctional analogs.

One of the key areas where this interplay is significant is in palladium-catalyzed intramolecular cyclization reactions. rsc.org In such reactions, the boronic acid can undergo transmetalation with a palladium(II) species, followed by migratory insertion of the tethered alkene onto the newly formed aryl-palladium bond. This process can lead to the formation of various carbo- and heterocyclic ring systems. The efficiency and regioselectivity of such cyclizations are influenced by factors such as the length of the ether tether, the nature of the palladium catalyst and ligands, and the reaction conditions.

Furthermore, the alkene moiety can participate in reactions typical of carbon-carbon double bonds, such as hydroboration, oxidation, or metathesis, while the boronic acid group can be protected or masked. Conversely, the boronic acid can undergo its characteristic transformations, like the Suzuki-Miyaura coupling, while the alkene remains unreacted under specific conditions. This chemoselectivity is a valuable tool in multi-step organic synthesis.

The electronic properties of the butenyloxy substituent can also influence the reactivity of the phenylboronic acid. The electron-donating nature of the ether oxygen can affect the Lewis acidity of the boron atom and the kinetics of transmetalation in cross-coupling reactions.

A hypothetical intramolecular Diels-Alder reaction represents another potential interplay, where the butenyloxy chain could be modified to contain a diene, and the phenylboronic acid could be functionalized with a dienophile, or vice-versa. The boronic acid moiety could also act as a directing group, influencing the stereochemical outcome of such transformations. acs.org

The following table summarizes potential intramolecular reactions involving the dual functionalities of 3-(but-3-enyloxy)phenylboronic acid, based on known reactivity patterns of similar bifunctional molecules.

| Reaction Type | Potential Product | Catalyst/Reagent | Key Mechanistic Step |

| Intramolecular Heck Reaction | Chromane (B1220400) derivative | Pd(OAc)₂, PPh₃, Base | Migratory insertion of the alkene into an Ar-Pd bond |

| Intramolecular Hydroarylation | Dihydrobenzofuran derivative | Pd(II) catalyst | Intramolecular nucleophilic attack of the alkene |

| Ring-Closing Metathesis (after modification) | Cyclic ether | Grubbs' catalyst | Formation of a metallacyclobutane intermediate |

| Intramolecular Alkenylboration | Boron-containing heterocycle | Palladium catalyst | Intramolecular insertion of the C=C bond into a B-Pd bond nih.gov |

Mechanistic Investigations of Key Transformations Involving 3-(But-3-enyloxy)phenylboronic Acid

While specific mechanistic studies on 3-(but-3-enyloxy)phenylboronic acid are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established principles of related reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a palladium(0) complex, forming a palladium(II) species. libretexts.org The rate of this step is typically dependent on the nature of the halide (I > Br > Cl). libretexts.org

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step to proceed. researchgate.net The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). researchgate.net Two primary pathways have been proposed for transmetalation: the "boronate pathway," where the pre-formed boronate reacts with the palladium complex, and the "oxo-palladium pathway," where a ligand on palladium (like hydroxide or alkoxide) acts as a Lewis base to activate the boronic acid. researchgate.net Kinetic and computational studies suggest that the oxo-palladium pathway is often kinetically favored. researchgate.net For 3-(but-3-enyloxy)phenylboronic acid, the butenyloxy substituent is not expected to directly participate in this step, but its electronic influence on the phenyl ring can modulate the rate of transmetalation.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic investigations into palladium-catalyzed intramolecular reactions of similar alkenylarylboronates suggest a pathway initiated by the formation of an arylpalladium intermediate. nih.gov This is followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or protonolysis, to yield the final cyclized product. The regioselectivity of the alkene insertion is a key factor determining the structure of the product. rsc.org

The following table outlines the fundamental steps in the Suzuki-Miyaura coupling of 3-(but-3-enyloxy)phenylboronic acid with an aryl halide (Ar-X).

| Step | Reactants | Intermediate | Product of Step |

| Oxidative Addition | Pd(0) + Ar-X | Oxidative Addition Complex | Ar-Pd(II)-X |

| Transmetalation | Ar-Pd(II)-X + 3-(But-3-enyloxy)phenylboronate | Transmetalation Complex | (3-(But-3-enyloxy)phenyl)-Pd(II)-Ar |

| Reductive Elimination | (3-(But-3-enyloxy)phenyl)-Pd(II)-Ar | Reductive Elimination Complex | 3-(But-3-enyloxy)-biphenyl + Pd(0) |

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions Utilizing 3-(But-3-enyloxy)phenylboronic Acid

The presence of the boronic acid group makes this compound a prime candidate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry for the construction of biaryl and other complex carbon frameworks.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. For 3-(But-3-enyloxy)phenylboronic acid, this reaction would serve to connect the phenyl ring to other organic scaffolds.

In a typical Suzuki-Miyaura reaction, 3-(But-3-enyloxy)phenylboronic acid would be expected to couple with a range of aryl halides (bromides, iodides, and chlorides) and pseudohalides (triflates) to form biaryl structures. The butenyloxy group would likely remain intact under standard reaction conditions, providing a versatile product that retains a terminal alkene for further chemical transformations. The general scheme for such a reaction would be as follows:

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of 3-(But-3-enyloxy)phenylboronic acid with an aryl halide (Ar-X).

A hypothetical data table for a study investigating this reaction might look like this:

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | N/A |

| 2 | 1-Iodonaphthalene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 8 | N/A |

| 3 | 4-Chlorotoluene | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 80 | 24 | N/A |

| 4 | Phenyl triflate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 90 | 16 | N/A |

| N/A: Not available, as no specific experimental data has been published. |

The versatility of the Suzuki-Miyaura coupling extends to the formation of carbon-sp²-carbon-sp² and carbon-sp²-carbon-sp bonds through reactions with alkenyl and alkynyl halides, respectively. The coupling of 3-(But-3-enyloxy)phenylboronic acid with these partners would yield substituted styrenes and phenylacetylenes, both of which are valuable building blocks in materials science and medicinal chemistry. Stereochemical integrity is often a key consideration in these reactions, with the configuration of the starting alkenyl halide typically being retained in the product.

For a monosubstituted phenylboronic acid like 3-(But-3-enyloxy)phenylboronic acid, regioselectivity is not a concern in the coupling of the aromatic ring itself, as the reaction occurs at the carbon atom bearing the boronic acid group. However, the butenyloxy substituent introduces the possibility of intramolecular side reactions, although these are generally not favored under standard Suzuki-Miyaura conditions. In terms of stereoselectivity, when coupling with a stereodefined alkenyl halide, the reaction is expected to proceed with retention of the double bond geometry.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the SPhos, XPhos, and Buchwald families, are often employed to facilitate the catalytic cycle, particularly for less reactive aryl chlorides. The development of highly active and stable catalytic systems is an ongoing area of research, and it is anticipated that these advanced systems would be effective for the coupling of 3-(But-3-enyloxy)phenylboronic acid. The choice of base and solvent system also plays a critical role in the reaction's efficiency and outcome.

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, phenylboronic acids can participate in other transition metal-catalyzed transformations. For instance, rhodium-catalyzed and copper-catalyzed cross-coupling reactions have been developed for specific applications. Rhodium catalysis can offer different reactivity and selectivity profiles, sometimes allowing for reactions to occur under milder conditions or with different functional group tolerance. Copper-catalyzed Chan-Lam-Evans coupling, which forms carbon-heteroatom bonds, represents another potential, albeit different, application for this type of boronic acid, for instance, in the formation of aryl ethers, amines, or sulfides. However, no specific examples utilizing 3-(But-3-enyloxy)phenylboronic acid in these alternative cross-coupling reactions have been reported in the scientific literature.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Role as a Versatile Synthetic Building Block

The dual functionality of 3-(but-3-enyloxy)phenylboronic acid allows for its participation in a wide array of chemical reactions. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the butenyloxy chain, with its terminal double bond, serves as a handle for various cyclization and addition reactions. This combination facilitates the synthesis of elaborate molecular frameworks through sequential or tandem reaction pathways.

The primary utility of the boronic acid functional group lies in its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the straightforward linkage of the phenyl group of 3-(but-3-enyloxy)phenylboronic acid to a variety of aryl, heteroaryl, or vinyl halides, generating complex biaryl and styrenyl structures.

Beyond simple coupling, the alkene-tethered side chain provides a pathway for intramolecular cyclization, leading to the formation of important oxygen-containing heterocycles. For instance, rhodium-catalyzed intramolecular hydroarylation offers a direct method to construct chromane (B1220400) frameworks. nih.gov In a potential application, the phenyl ring of 3-(but-3-enyloxy)phenylboronic acid could add across its tethered double bond, yielding a substituted chromane, a core structure found in many biologically active compounds. nih.govchemrxiv.orgchemrxiv.org Similarly, palladium-catalyzed intramolecular oxidative amination (aza-Wacker-type) reactions could be envisioned, where reaction with an amine would lead to nitrogen-containing heterocycles. nih.govrsc.org

Table 1: Potential Heterocycle Synthesis via Intramolecular Cyclization

| Catalyst System | Reaction Type | Potential Product |

| Rhodium(I) Complex | Hydroarylation | 4-Methylchromane |

| Palladium(II)/Cu(I) | Aza-Wacker Cyclization | N-Tosyl-4-methyl-3,4-dihydro-2H-benzo[b] organic-chemistry.orgnih.govoxazine |

| Triflimide (HNTf₂) | Cationic Annulation | 4,4-Dimethylchromane (with acetone) |

This table illustrates hypothetical products from the application of established synthetic methods to 3-(but-3-enyloxy)phenylboronic acid.

The strategic placement of the butenyloxy group on the phenylboronic acid scaffold is ideal for the construction of fused six-membered rings. Intramolecular reactions that simultaneously form a new ring fused to the existing phenyl ring are of particular interest. Palladium-catalyzed intramolecular cyclization represents a powerful tool for such transformations. For example, a process analogous to an intramolecular Heck reaction could be employed, where the aryl C-H bond ortho to the butenyloxy group adds across the terminal alkene, forging a new six-membered ring and creating a chromane derivative. rsc.org

These cyclization strategies can be designed as cascade reactions. A primary Suzuki coupling at the boronic acid site could introduce a new functional group, which then participates in a subsequent cyclization with the butenyloxy chain, rapidly building molecular complexity and forming polycyclic systems.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. Boronic acids are well-established participants in several key MCRs, most notably the Petasis borono-Mannich reaction and, more recently, Passerini-type reactions. nih.govresearchgate.net

In the Petasis reaction, a boronic acid, an amine, and a paraformaldehyde or other aldehyde react to form α-amino acids or their derivatives. The Passerini three-component reaction (P-3CR) classically involves an isocyanide, an aldehyde, and a carboxylic acid. organic-chemistry.org However, recent advancements have shown that boronic acids can act as nucleophilic partners in Passerini-type couplings, reacting with an isocyanide and an aldehyde to generate α-hydroxyketones. researchgate.net

While the direct use of 3-(but-3-enyloxy)phenylboronic acid in such MCRs is not prominently documented, its structure is fully compatible with these reaction conditions. It could serve as the boronic acid component, bringing its unique butenyloxy side chain into the final, complex product. This allows for the rapid generation of diverse molecular scaffolds that retain the terminal alkene for further synthetic elaboration. nih.govmdpi.com

Table 2: Hypothetical Application in a Passerini-Type Multicomponent Reaction

| Component 1 | Component 2 | Component 3 | Potential Product |

| 3-(But-3-enyloxy)phenylboronic acid | Benzaldehyde | tert-Butyl isocyanide | 1-(3-(But-3-enyloxy)phenyl)-2-(tert-butylamino)-2-oxo-1-phenylethan-1-ol |

This table outlines a potential product based on established Passerini-type reactions involving arylboronic acids. researchgate.net

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the controlled formation of chiral molecules, is a cornerstone of pharmaceutical and materials chemistry. 3-(But-3-enyloxy)phenylboronic acid offers multiple avenues for application in this field, leveraging both of its reactive sites.

The boronic acid moiety can participate in well-established enantioselective transformations. A prime example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. acs.org By employing a chiral phosphine ligand in conjunction with a rhodium catalyst, it is feasible to add the 3-(but-3-enyloxy)phenyl group to an enone, generating a new stereocenter with high enantiomeric excess (ee). acs.org

Alternatively, the terminal alkene of the butenyloxy group serves as a prochiral handle for a variety of asymmetric reactions. These include Sharpless asymmetric dihydroxylation, epoxidation, or catalytic asymmetric hydrogenation. Furthermore, the intramolecular cyclization reactions discussed previously can be rendered enantioselective. For instance, palladium-catalyzed carboamination reactions can be guided by chiral ligands to produce enantiomerically enriched pyrrolidine (B122466) derivatives. nih.gov A chiral catalyst could similarly guide an intramolecular oxa-Michael addition to afford chiral chromane derivatives with high enantioselectivity. organic-chemistry.org

Table 3: Potential Application in Rhodium-Catalyzed Asymmetric 1,4-Addition

| Boronic Acid | Enone Substrate | Chiral Ligand (Example) | Potential Product | Reported ee Range for Analogs (%) |

| 3-(But-3-enyloxy)phenylboronic acid | Cyclohex-2-en-1-one | (S)-BINAP | (S)-3-(3-(But-3-enyloxy)phenyl)cyclohexan-1-one | 90-99 |

This table illustrates a potential asymmetric transformation, with enantiomeric excess (ee) values based on published results for similar arylboronic acids. acs.org

Derivatization and Functionalization Strategies

Formation of Boronate Esters with Diols

The reaction of boronic acids with diols to form cyclic boronate esters is a cornerstone of their application in chemical biology and materials science. This reversible covalent interaction is influenced by several factors, including the thermodynamics and kinetics of the esterification process and the pH of the surrounding medium.

Thermodynamics and Kinetics of Boronate Esterification

The kinetics of boronate ester formation are crucial for applications requiring dynamic covalent bonds. Studies on various phenylboronic acids have shown that the reaction can proceed through different pathways. The reaction between a boronic acid and a diol is generally considered to be a condensation reaction. Kinetic investigations on related systems have revealed that the rate of esterification can be influenced by the nature of the substituents on the phenyl ring. For instance, ortho-substituted phenylboronic acids can exhibit different kinetic profiles compared to their meta- or para-counterparts due to steric and electronic effects.

A general representation of the esterification equilibrium is shown below:

Interactive Data Table: General Thermodynamic Considerations for Boronate Ester Formation

| Parameter | General Trend for Phenylboronic Acids | Expected Influence of 3-(But-3-enyloxy) Group |

| Enthalpy (ΔH) | Generally exothermic | Minor effect, likely slightly less exothermic due to weak electron-donating nature |

| Entropy (ΔS) | Generally negative (loss of translational/rotational freedom) | Minimal impact expected |

| Gibbs Free Energy (ΔG) | Spontaneity depends on specific diol and conditions | Small changes expected, equilibrium position likely similar to other alkoxy-substituted phenylboronic acids |

pH-Dependent Formation and Stability of Boronate Esters

The formation and stability of boronate esters are highly dependent on the pH of the solution. Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). The pKa of the boronic acid is a critical parameter, as the tetrahedral boronate is generally more reactive towards diols. For phenylboronic acid, the pKa is approximately 8.8. The electron-donating butoxy group in 3-(but-3-enyloxy)phenylboronic acid is expected to slightly increase the pKa compared to the unsubstituted analogue.

The stability of the resulting boronate ester is also pH-dependent. Under acidic conditions, the equilibrium shifts towards the free boronic acid and diol due to protonation of the boronate ester. Conversely, in basic media, the formation of the more stable tetrahedral boronate ester is favored. This pH-responsiveness is a key feature exploited in various applications, such as drug delivery systems and sensors. The stability of boronate esters is also influenced by the structure of the diol, with 1,2- and 1,3-diols forming five- and six-membered rings, respectively.

Interactive Data Table: pH-Dependent Properties of Phenylboronic Acid Systems

| pH Range | Dominant Boronic Acid Species | Boronate Ester Formation | Boronate Ester Stability |

| Acidic (pH < pKa) | Neutral Trigonal (R-B(OH)₂) | Less Favorable | Low |

| Near pKa | Equilibrium between Neutral and Anionic forms | Favorable | Moderate to High |

| Basic (pH > pKa) | Anionic Tetrahedral (R-B(OH)₃⁻) | Highly Favorable | High |

Post-Coupling Functionalization of the But-3-enyloxy Moiety

The but-3-enyloxy side chain provides a valuable site for secondary functionalization after the boronic acid has been engaged in a coupling reaction or ester formation. The terminal alkene is amenable to a variety of transformations, including cyclization and other alkene addition reactions.

Cyclization Reactions

The but-3-enyloxy group can undergo intramolecular cyclization reactions to form heterocyclic structures. One prominent example is intramolecular hydroalkoxylation, where the hydroxyl group of the boronic acid (or a derivative) could potentially add across the double bond. However, a more common approach involves the use of transition metal catalysts, such as palladium, to facilitate cyclization. For instance, palladium-catalyzed intramolecular cyclization of olefinic ethers can lead to the formation of substituted tetrahydrofurans or other cyclic ethers. While specific examples for 3-(but-3-enyloxy)phenylboronic acid are not documented, the general reactivity of butenyloxyarenes suggests this is a feasible transformation. nih.govrsc.org

Another powerful cyclization strategy is ring-closing metathesis (RCM). organic-chemistry.orgnih.gov If the molecule contains another terminal alkene, RCM can be employed to form a macrocycle or a smaller heterocyclic ring. This would require prior modification of the boronic acid moiety to introduce a second alkene. The versatility of RCM allows for the synthesis of a wide range of ring sizes with good functional group tolerance. organic-chemistry.org

Further Alkene Functionalization

Beyond cyclization, the terminal alkene of the but-3-enyloxy group can be functionalized through a variety of well-established alkene reactions. These include, but are not limited to:

Hydrogenation: Reduction of the double bond to the corresponding saturated butyl ether.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to introduce dihalides.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide ring.

Hydroboration-Oxidation: Conversion of the alkene to a terminal alcohol.

Ozonolysis: Cleavage of the double bond to yield an aldehyde.

These transformations allow for the introduction of new functional groups, further expanding the chemical diversity of derivatives of 3-(but-3-enyloxy)phenylboronic acid.

Development of Hybrid Scaffolds Incorporating 3-(But-3-enyloxy)phenylboronic Acid

The dual functionality of 3-(but-3-enyloxy)phenylboronic acid makes it an attractive building block for the creation of hybrid materials and scaffolds. The boronic acid can be incorporated into polymers or other materials through esterification with diol-containing polymers or via cross-coupling reactions. rsc.orgrsc.orgacs.org The pendent but-3-enyloxy group then serves as a site for further modification, allowing for the creation of multifunctional materials.

For example, 3-(but-3-enyloxy)phenylboronic acid could be copolymerized with other monomers to create boronic acid-functionalized polymers. rsc.orgnih.gov The resulting polymer would possess the pH- and diol-responsive properties of the boronic acid, while the alkene groups along the polymer backbone would be available for cross-linking or further functionalization. This approach can be used to develop hydrogels, porous organic polymers, or other advanced materials with tunable properties. utwente.nlnih.gov

The synthesis of such hybrid scaffolds can be envisioned through several routes:

Polymerization of a derivatized monomer: The but-3-enyloxy group can be modified prior to polymerization of the boronic acid-containing monomer.

Post-polymerization modification: The alkene functionality on a pre-formed polymer can be modified using the reactions described in section 5.2.2.

Grafting onto existing polymers: The boronic acid can be used to attach the molecule to a diol-containing polymer backbone, with the alkene available for subsequent reactions.

These strategies open up possibilities for designing sophisticated materials for applications in areas such as targeted drug delivery, sensing, and catalysis.

Following a comprehensive investigation for "3-(But-3-enyloxy)phenylboronic acid," it has been determined that there is a notable absence of specific published research literature concerning its application in controlled polymerization and material integration as specified in the user's request. While extensive information is available for other derivatives of phenylboronic acid, no specific data, research findings, or detailed studies were found for "3-(But-3-enyloxy)phenylboronic acid" in the context of its incorporation into polymeric architectures or its use in forming dynamic covalent networks and hydrogels.

Due to the stringent requirements for scientifically accurate, detailed, and evidence-based content, and the lack of available information for the specific compound , it is not possible to generate the requested article. The creation of content for the outlined sections would necessitate speculation and would not be grounded in factual, verifiable scientific research. Therefore, this request cannot be fulfilled.

Spectroscopic and Computational Characterization of 3 but 3 Enyloxy Phenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(But-3-enyloxy)phenylboronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, the molecular framework can be pieced together.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(But-3-enyloxy)phenylboronic acid, distinct signals are expected for the aromatic protons, the protons of the butenyloxy side chain, and the acidic protons of the boronic acid group. The aromatic protons typically appear in the range of 7.0-7.8 ppm. The protons of the butenyloxy group would show characteristic multiplets: a triplet for the -OCH₂- group around 4.0 ppm, a multiplet for the -CH₂- group adjacent to the double bond around 2.5 ppm, and signals for the terminal vinyl group (-CH=CH₂) between 5.0 and 6.0 ppm. The boronic acid protons (-B(OH)₂) are often broad and may exchange with solvent, appearing over a wide chemical shift range.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The aromatic carbons would produce signals between 115 and 160 ppm, with the carbon atom attached to the boronic acid group showing a characteristic chemical shift. The carbons of the butenyloxy side chain would be found in the upfield region of the spectrum.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. These compounds typically exhibit a broad signal in the ¹¹B NMR spectrum, with a chemical shift that is sensitive to the electronic environment and the state of hybridization of the boron atom. For trigonal planar boronic acids like 3-(But-3-enyloxy)phenylboronic acid, a signal in the range of +27 to +33 ppm is expected in a non-coordinating solvent.

A summary of expected NMR chemical shifts is provided in the table below.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.0 - 7.8 | Multiplets |

| -OCH₂- | ¹H | ~4.0 | Triplet |

| -CH₂- (allylic) | ¹H | ~2.5 | Multiplet |

| -CH=CH₂ | ¹H | 5.0 - 6.0 | Multiplets |

| B(OH)₂ | ¹H | Broad, variable | Singlet (broad) |

| Aromatic Carbons | ¹³C | 115 - 160 | - |

| Alkoxy & Alkyl Carbons | ¹³C | 20 - 70 | - |

| Boron | ¹¹B | +27 to +33 | Singlet (broad) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of 3-(But-3-enyloxy)phenylboronic acid. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can offer further structural information, such as the loss of the butenyloxy side chain or water molecules from the boronic acid group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of 3-(But-3-enyloxy)phenylboronic acid is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the boronic acid group, which is often involved in hydrogen bonding. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. The C-O stretching of the ether linkage would appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching of the aromatic ring appears around 1600 cm⁻¹. The terminal alkene group would show a C=C stretch near 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric breathing vibration of the phenyl ring often gives a strong signal in the Raman spectrum. The C=C stretching of the terminal alkene is also readily observed.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3600 (broad) |

| Boronic Acid | B-O Stretch | ~1350 |

| Ether (-O-) | C-O Stretch | 1200 - 1250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1600 |

| Alkene (-CH=CH₂) | C=C Stretch | ~1640 |

Computational Chemistry Approaches

Computational methods are used to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and dynamics of 3-(But-3-enyloxy)phenylboronic acid.

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can predict various properties, including:

Optimized Geometry: The lowest energy conformation of the molecule can be determined, and the calculated bond lengths and angles can be compared with experimental data from X-ray crystallography.

Spectroscopic Properties: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.

Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For instance, the LUMO of a boronic acid is typically localized on the boron atom, which explains its Lewis acidic character.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By simulating the motion of atoms and molecules over time, MD can provide insights into:

Conformational Flexibility: The butenyloxy side chain of 3-(But-3-enyloxy)phenylboronic acid has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable conformations in solution or other environments.

Solvation Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and dynamics of the boronic acid.

Intermolecular Interactions: The formation of dimers or larger aggregates through hydrogen bonding can be studied using MD simulations, providing a dynamic picture that complements the static view from X-ray crystallography.

Future Research Directions and Emerging Paradigms

Novel Catalytic Systems for Transformations Involving 3-(But-3-enyloxy)phenylboronic Acid

The development of novel catalytic systems is paramount to expanding the synthetic utility of 3-(But-3-enyloxy)phenylboronic acid. Future research is anticipated to focus on catalysts that can selectively engage one of the two reactive sites—the boronic acid or the terminal alkene—or facilitate tandem reactions involving both.

Palladium-based catalysts, staples in cross-coupling chemistry, will likely be adapted for more sophisticated transformations. Research into ligands that can modulate the reactivity of the palladium center to favor specific reaction pathways, such as intramolecular cyclizations or controlled polymerizations, is a promising avenue. Furthermore, the exploration of non-precious metal catalysts, including those based on copper, iron, and nickel, will be crucial for developing more economical and sustainable processes. These catalysts could be employed in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.netnih.gov

Photoredox catalysis also presents an exciting frontier. Light-mediated reactions could enable transformations that are not accessible through traditional thermal methods, such as radical-based additions to the butenyl group or novel cross-coupling pathways for the boronic acid.

Chemo- and Regioselective Modifications

A key challenge and opportunity in the chemistry of 3-(But-3-enyloxy)phenylboronic acid lies in achieving high chemo- and regioselectivity. The presence of multiple reactive centers—the C-B bond, the C=C double bond, and the aromatic ring—necessitates the development of highly selective synthetic methods.

Future investigations will likely target the development of protecting group strategies that allow for the selective masking of either the boronic acid or the alkene, enabling sequential functionalization. Orthogonal catalytic systems, where two different catalysts operate under compatible conditions to selectively activate different parts of the molecule, will also be a major area of research. For instance, a transition metal catalyst could be used for a Suzuki-Miyaura coupling at the boronic acid site, while a metathesis catalyst could simultaneously or sequentially act on the butenyl group.

Furthermore, controlling the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution, in the presence of the existing substituents will be important for creating a diverse range of derivatives.

Integration into Flow Chemistry Methodologies

The adoption of flow chemistry offers numerous advantages for the synthesis and transformation of 3-(But-3-enyloxy)phenylboronic acid, including enhanced safety, scalability, and process control. syrris.comacs.org The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities. nih.gov

Future research will likely focus on developing robust and efficient flow chemistry protocols for key transformations of this compound. This includes the continuous synthesis of the molecule itself, as well as its use in multi-step reaction sequences performed in a "telescoped" manner, where the output of one reactor is directly fed into the next without intermediate purification steps. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. evonik.com

Exploration of New Application Domains

The bifunctional nature of 3-(But-3-enyloxy)phenylboronic acid makes it a versatile building block for the creation of novel materials and bioactive molecules. acs.org

In materials science , this compound could serve as a monomer or cross-linking agent in the synthesis of advanced polymers. The boronic acid moiety can form reversible covalent bonds with diols, leading to the development of self-healing materials, stimuli-responsive gels, and sensors. acs.org The butenyl group, on the other hand, can be polymerized through various methods to create novel polymer backbones. The combination of these two functionalities could lead to materials with unique and tunable properties. Boronic acid-derived covalent organic frameworks (COFs) are another area of potential application. rsc.org

In medicinal chemistry , phenylboronic acids are known for their biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov The 3-(but-3-enyloxy)phenylboronic acid scaffold could be elaborated to generate libraries of new compounds for drug discovery. chemrxiv.org The ether linkage and the terminal alkene provide handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible bonds with biological nucleophiles, making them attractive for enzyme inhibition. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

Future research will undoubtedly emphasize the development of sustainable and environmentally friendly methods for the synthesis of 3-(But-3-enyloxy)phenylboronic acid and its derivatives. This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of investigation will include the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and recycled. The use of renewable starting materials and energy sources, such as solar radiation, will also be explored. researchgate.net Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will be prioritized. Boronic acid catalysis itself is considered an atom-economical platform for certain transformations. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(But-3-enyloxy)phenylboronic acid, and what are the critical parameters for optimizing yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated phenylboronic acid precursor (e.g., 3-bromophenylboronic acid) and but-3-enol derivatives. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, as seen in analogous boronic acid syntheses .

- Base : Sodium carbonate or potassium phosphate enhances coupling efficiency by deprotonating intermediates .

- Solvent system : 1,2-Dimethoxyethane (DME) or toluene/water biphasic mixtures improve solubility and reaction homogeneity .

- Temperature : Reflux conditions (~80–100°C) are often necessary for complete conversion.

Q. Table 1: Example Reaction Conditions

| Precursor | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75–85 |

Q. How can the purity of 3-(But-3-enyloxy)phenylboronic acid be assessed, and what analytical techniques are most effective?

Methodological Answer: Purity assessment requires a combination of techniques:

- HPLC : Quantifies anhydride by-products (common in boronic acid syntheses) using reverse-phase columns .

- ¹H/¹³C NMR : Confirms structural integrity; the alkene proton (δ 5.0–6.0 ppm) and boronic acid B–OH peaks (broad ~δ 8–10 ppm) are diagnostic .

- Melting Point : Consistent with literature values (e.g., 161–167°C for analogous compounds) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.8–7.4 (aromatic), δ 5.6–5.8 (alkene) | |

| IR | B–O stretch ~1340 cm⁻¹, O–H ~3200 cm⁻¹ |

Advanced Research Questions

Q. What role does the but-3-enyloxy substituent play in the electronic structure and reactivity of phenylboronic acid derivatives?

Methodological Answer: The but-3-enyloxy group introduces steric and electronic effects:

- Electron-Donating Effect : The oxygen atom donates electron density via resonance, activating the boronic acid for nucleophilic reactions .

- Steric Hindrance : The bulky substituent may slow Suzuki coupling kinetics, requiring optimized ligand systems (e.g., bulky phosphines) .

- DFT Studies : Computational models (B3LYP/6-31G*) predict reduced electrophilicity at the boron center compared to unsubstituted analogs, impacting cross-coupling efficiency .

Q. How does the presence of anhydride by-products affect the application of 3-(But-3-enyloxy)phenylboronic acid in cross-coupling reactions, and how can these be mitigated?

Methodological Answer: Anhydride impurities (formed via boroxine cyclization) reduce reactivity by sequestering active boronic acid. Mitigation strategies include:

- Recrystallization : Use polar aprotic solvents (e.g., acetone/water) to isolate pure acid .

- Chromatography : Silica gel columns with ethyl acetate/hexane eluents separate anhydrides .

- In Situ Hydrolysis : Adding aqueous NaOH during coupling reactions hydrolyzes anhydrides back to active boronic acid .

Q. Table 3: Impact of Anhydride Content on Reaction Efficiency

| Anhydride (%) | Suzuki Coupling Yield (%) | Reference |

|---|---|---|

| <5 | 85–90 | |

| >10 | <50 |

Q. Can 3-(But-3-enyloxy)phenylboronic acid undergo further functionalization via its alkene group, and what are the implications for drug delivery systems?

Methodological Answer: The terminal alkene enables diverse post-synthetic modifications:

- Thiol-Ene Click Chemistry : Conjugation with thiolated biomolecules (e.g., peptides) under UV light for targeted drug delivery .

- Polymerization : Radical-initiated polymerization creates boronic acid-functionalized hydrogels for glucose-responsive insulin release .

- Epoxidation : The alkene can be epoxidized for covalent binding to cysteine residues in proteins .

Q. How do solvent polarity and pH influence the stability of 3-(But-3-enyloxy)phenylboronic acid in aqueous systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.